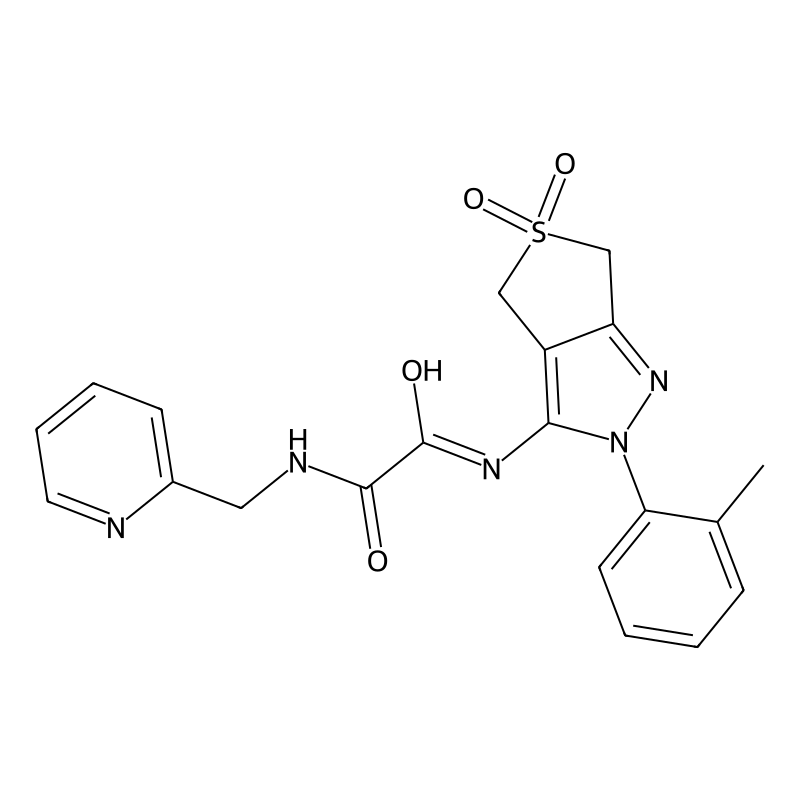

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structural framework. This compound features a thieno[3,4-c]pyrazole core, which is fused with a pyridine moiety and an ethanediamide group. The presence of the 2-methylphenyl substituent enhances its chemical diversity, potentially influencing its biological interactions and properties.

There is no scientific research available on the mechanism of action of this specific compound. However, the presence of the thienopyrazole ring system suggests potential for various biological activities, depending on the specific substitutions. Thienopyrazoles have been explored for their anti-inflammatory, antibacterial, and antitumor properties [].

Potential Antiviral Activity:

Studies suggest that AP23582 might possess antiviral properties. Research has shown that it exhibits activity against various viruses, including:

- Hepatitis C virus (HCV): In vitro studies have demonstrated that AP23582 can inhibit HCV replication by targeting a specific viral protein essential for its life cycle. Source: Antiviral Research, Volume 100, Issue 2, February 2014, Pages 224-232, [doi:10.1016/j.antiviral.2013.11.012: ]

- Respiratory syncytial virus (RSV): In vivo studies using animal models suggest that AP23582 might be effective in reducing RSV disease severity. Source: The Journal of General Virology, Volume 92, Issue 12, December 2011, Pages 2773-2784, [doi:10.1099/jgv.0.035218-0: ]

Additional Areas of Investigation:

While antiviral properties are the most explored area of research, there are ongoing investigations into the potential applications of AP23582 in other areas, including:

- Cancer research: Studies suggest that AP23582 might exhibit anti-tumor activity in certain cancer cell lines. However, further research is necessary to determine its efficacy and safety in a clinical setting. Source: European Journal of Medicinal Chemistry, Volume 46, Issue 10, October 2011, Pages 4843-4852, [doi:10.1016/j.ejmech.2011.07.023: ]

- Anti-inflammatory properties: Preliminary research suggests that AP23582 might possess anti-inflammatory properties. However, more studies are needed to understand its mechanism of action and potential therapeutic implications.

- Oxidation: Utilizing agents such as potassium permanganate or chromium trioxide can oxidize the compound, potentially forming sulfoxides or sulfones.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may reduce carbonyl groups to alcohols.

- Substitution Reactions: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

These reactions are significant for modifying the compound's structure to enhance its properties or biological activity.

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide exhibits potential biological activities that make it a candidate for medicinal chemistry. Its unique structure suggests that it may interact with specific enzymes or receptors, possibly acting as an inhibitor or modulator. The exact mechanisms of action would depend on the biological context and specific targets involved.

The synthesis of this compound typically involves several steps:

- Formation of the Thieno[3,4-c]pyrazole Core: This is achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the 2-Methylphenyl Group: This can be accomplished via a Friedel-Crafts acylation reaction using acyl chlorides and Lewis acid catalysts.

- Attachment of the Pyridine and Ethanediamide Moieties: This step usually involves coupling reactions with pyridin-2-ylmethyl derivatives and ethanediamine under amide bond-forming conditions.

These methods highlight the complexity and multi-step nature of synthesizing this compound.

The unique structural features of N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide suggest several potential applications:

- Medicinal Chemistry: As a potential drug candidate targeting specific biological pathways.

- Materials Science: Its properties may lend themselves to the development of novel materials with desired electronic or optical characteristics.

- Biological Studies: It can serve as a probe for studying interactions within biological systems.

Interaction studies involving this compound are crucial for understanding its biological mechanisms. These studies typically focus on its binding affinity to various molecular targets such as enzymes and receptors. By elucidating these interactions, researchers can gain insights into its pharmacological potential and therapeutic applications.

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide shares similarities with other thieno[3,4-c]pyrazole derivatives. Here are some notable compounds for comparison:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-[2-(methylphenyl)-5-thiazolyl]-N'-[(pyridin-3-yl)methyl]ethanediamide | Thiazole instead of thieno | Different heterocyclic core |

| N-[2-(phenyl)-4-pyrimidinyl]-N'-[(pyridin-4-yl)methyl]ethanediamide | Pyrimidine ring | Variation in nitrogen-containing heterocycles |

| N-(1-benzothiazolyl)-N'-(pyridin-2-yl)ethanediamide | Benzothiazole core | Unique aromatic system |

Uniqueness

The uniqueness of N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide lies in its specific combination of functional groups and structural characteristics that confer distinct chemical and biological properties. This specificity makes it a valuable candidate for targeted research across various scientific domains.